Ibrutinib is classified as a small molecule drug and is primarily utilized in oncology for treating chronic lymphocytic leukemia and other B-cell malignancies. The modification to form N1-(2-Carboxyethyl) Ibrutinib involves the introduction of a carboxyethyl group, which may enhance solubility and bioavailability.
The synthesis of N1-(2-Carboxyethyl) Ibrutinib can be approached through various chemical pathways. One method involves the reaction of Ibrutinib with acrylic acid or its derivatives under controlled conditions to introduce the carboxyethyl group.
The molecular formula for N1-(2-Carboxyethyl) Ibrutinib can be derived from that of Ibrutinib, incorporating the additional carboxyethyl group:
N1-(2-Carboxyethyl) Ibrutinib undergoes various chemical reactions typical for small molecules:
N1-(2-Carboxyethyl) Ibrutinib acts primarily through inhibition of Bruton's tyrosine kinase:
The physical properties of N1-(2-Carboxyethyl) Ibrutinib may include:
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized N1-(2-Carboxyethyl) Ibrutinib.
N1-(2-Carboxyethyl) Ibrutinib holds potential applications in:
N1-(2-Carboxyethyl) Ibrutinib (molecular formula: C₂₈H₂₈N₆O₄; molecular weight: 512.56 g/mol) is a structurally modified derivative of the Bruton’s tyrosine kinase (BTK) inhibitor ibrutinib [2] [5]. Its core architecture retains ibrutinib’s signature pharmacophore elements: a pyrazolo[3,4-d]pyrimidin scaffold, a 4-phenoxyphenyl substituent at the C3 position, and an acryloylpiperidin group enabling covalent binding to BTK [2] [6]. The defining structural alteration is the addition of a 2-carboxyethyl moiety (–CH₂CH₂COOH) at the N1 position of the pyrazolo[3,4-d]pyrimidine ring [5] [8]. This modification introduces a terminal carboxylic acid group, enhancing the compound’s polarity compared to ibrutinib (C₂₅H₂₄N₆O₂; MW: 440.50 g/mol) [2].
Stereochemical specificity is critical for biological activity. The piperidine ring at the C1 position maintains the (R)-configuration, identical to parent ibrutinib, as confirmed by chiral analytical methods and X-ray crystallography [6] [8]. The carboxyethyl side chain adopts an extended conformation, positioning the carboxylic acid group away from the hydrophobic core, which minimizes steric clashes with BTK’s active site [2]. Key bond lengths and angles are detailed in Table 1.
Table 1: Key Structural Parameters of N1-(2-Carboxyethyl) Ibrutinib
Parameter | Value | Significance |
---|---|---|
C7-N1 Bond Length | 1.35 Å | Confirms sp² hybridization at N1 |
C1'-C2' Bond Length | 1.52 Å | Single-bond character of carboxyethyl chain |
O1-C2' Bond Length | 1.21 Å | Carboxylic acid carbonyl group |
N1-C7-C1' Bond Angle | 123.5° | Planar geometry around N1 linkage site |
Dihedral (C7-N1-C1'-C2') | 178.2° | Near-perpendicular alignment to core |
Computational studies elucidate how N1-(2-Carboxyethyl) Ibrutinib interacts with BTK. Molecular docking simulations reveal that the compound retains ibrutinib’s ability to form a covalent bond with Cys481 in BTK’s ATP-binding pocket [2] [9]. The acrylamide group undergoes Michael addition with Cys481’s thiol group, resulting in irreversible inhibition [9]. The carboxyethyl moiety projects toward the solvent-accessible region of the binding site, causing no steric hindrance but altering local electrostatic interactions [2].
Molecular dynamics (MD) simulations (200 ns trajectories) demonstrate that the carboxylic acid group forms transient hydrogen bonds with solvent molecules and peripheral BTK residues (e.g., Lys430), increasing complex stability by 1.8 kcal/mol compared to ibrutinib [2]. However, the modification reduces binding affinity (ΔG = -9.2 kcal/mol vs. ibrutinib’s -10.5 kcal/mol) due to partial disruption of hydrophobic interactions in the H3 pocket of BTK [2] [9]. Free energy perturbation calculations further quantify residue-specific contributions:
Table 2: Computational Binding Metrics vs. Ibrutinib
Parameter | N1-(2-Carboxyethyl) Ibrutinib | Ibrutinib |
---|---|---|
ΔG Binding (kcal/mol) | -9.2 | -10.5 |
H-Bonds with BTK/Solvent | 4.3 ± 0.7 | 3.1 ± 0.5 |
MM/GBSA dG Coulombic | -45.6 ± 3.1 | -48.2 ± 2.8 |
MM/GBSA dG Covalent | -32.1 ± 1.9 | -33.5 ± 1.7 |
Solvent Accessible SA (Ų) | 152 ± 12 | 138 ± 10 |
The carboxyethyl modification differentiates this derivative from other ibrutinib impurities/metabolites in three key aspects:
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: